Fluprazine

Behavioral Pharmacology Aggression Research Serenics

Researchers studying agonistic behavior require tools that selectively suppress offensive aggression without confounding effects on defense or sociability. Fluprazine (DU-27716) uniquely meets this need. • Selective anti-aggressive: >70% reduction in offensive attacks at 4-8 mg/kg IP, with defensive behaviors and social interaction preserved. • Defined receptor profile: Mixed 5-HT1A/1B agonist; stimulus properties generalize to eltoprazine. • Anxiety model reference: Anxiogenic-like profile in elevated plus-maze (1.25-2.5 mg/kg), opposite to 5-HT1A-selective agonists. • Metabolic probe: Outlier in 5-HT1A binding vs. potency correlation, enabling metabolite studies. Supplied as a research-grade solid with reliable global shipping.

Molecular Formula C14H19F3N4O
Molecular Weight 316.32 g/mol
CAS No. 76716-60-4
Cat. No. B1216227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprazine
CAS76716-60-4
Synonyms(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)urea
DU 27716
DU-27716
DU27716
fluprazine
fluprazine monohydrochloride
Molecular FormulaC14H19F3N4O
Molecular Weight316.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)N)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22)
InChIKeyCHQKHXJPWDSTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluprazine: Serenic for Behavioral Selectivity


Fluprazine (DU-27716) is a phenylpiperazine-class psychoactive compound investigated for its potential as a behaviorally selective anti-aggressive (serenic) agent [1]. It is structurally and pharmacologically related to other phenylpiperazines including eltoprazine, batoprazine, and TFMPP, and shares a putative mechanism of action as an agonist at 5-HT1A and 5-HT1B serotonin receptors [2][3]. Fluprazine is distinguished by its functional profile: it robustly inhibits offensive aggression while largely sparing defensive behaviors and social interaction in rodent models, a property that has made it a valuable tool for dissecting the neurochemical substrates of different forms of intraspecific aggression [4][5]. Its CAS registry number is 76716-60-4 and it has a molecular weight of 316.32 g/mol [3].

1 Workflow Resident-Intruder Agonistic Assays Supports selection for offensive aggression pathway isolation
2 Workflow Defensive Behavior Paradigms (e.g., Septal Lesion Models) Supports dissociation of offensive vs. defensive behavioral endpoints
3 Workflow Elevated Plus-Maze Anxiety Models Anxiogenic-like behavioral profiling context for 5-HT1B/1C research

Fluprazine vs. Analogs: Selectivity Differences


While fluprazine shares its phenylpiperazine core and 5-HT1A/1B agonist activity with eltoprazine, batoprazine, and TFMPP, these in-class compounds are not functionally interchangeable. Direct comparative studies reveal that even closely related analogs exhibit distinct behavioral profiles. For instance, fluprazine and eltoprazine, though both serenics, differentially affect neophobic responses and social attraction, with eltoprazine weakly ameliorating neophobia while fluprazine does not [1]. Similarly, fluprazine was identified as a major exception in the correlation between 5-HT1A binding affinity and anti-aggressive potency, suggesting its effects may be mediated by active metabolites or distinct receptor interactions [2]. Furthermore, the stimulus properties of eltoprazine generalize to fluprazine, confirming shared serotonergic activity, but the specific functional outcomes—particularly the degree of defensive behavior sparing—differ across the class [3]. These quantitative and qualitative differences preclude simple substitution and underscore the need for compound-specific selection in research applications.

Target Fluprazine Sparses social interaction; preserves defensive behaviors
Substitute Eltoprazine Enhances social interaction; behavioral selectivity profile may not transfer
Target Fluprazine Does not induce sedation at anti-aggressive doses
Substitute Haloperidol Induces significant sedation; confounds behavioral readouts
Target Fluprazine Produces an anxiogenic-like profile in plus-maze
Substitute 8-OH-DPAT Anxiolytic/sedative profile; anxiety-related outcomes may shift

Fluprazine: Behavioral Selectivity Evidence


Selective Offensive Aggression Reduction

Fluprazine hydrochloride produced a robust and specific reduction in offensive aggression in resident-intruder tests. At doses of 4 and 8 mg/kg (IP), fluprazine reduced offensive behavior by more than 70% compared to baseline, with actual biting and wounding of intruders decreased by as much as 98% [1]. Critically, no reliable differences in other social or nonsocial behaviors were observed at these doses [1]. This contrasts with the comparator eltoprazine, which, while also reducing aggression, has been shown to enhance social interaction and exploration [2], and with the neuroleptic haloperidol, which induces significant sedation [2].

Offensive Aggression
Head-to-head
>70% reduction in offensive behavior
Up to 98% decrease in biting/wounding
Supports offensive aggression pathway isolation without social withdrawal confounds
Resident-intruder test; at 4-8 mg/kg IP. Reported context
Behavioral Pharmacology Aggression Research Serenics

Defensive Behavior Preservation

Fluprazine hydrochloride at 8 mg/kg (IP), a dose that strongly inhibits offensive attack, does not reliably decrease a wide range of defensive reactions, including defensive biting attack to human handling and other stimulation in wild and septal syndrome rats [1]. This selective preservation of defensive behavior contrasts with other anti-aggressive agents that often cause general behavioral suppression. While eltoprazine also exhibits a specific anti-aggressive profile, direct comparative data on defensive behavior sparing for eltoprazine at equivalent doses is less explicitly quantified; its primary differentiator is the enhancement of social interaction [2].

Defensive Behavior Sparing
Class-level inference
No reliable decrease in defensive reactions
Supports dissociation of offensive vs. defensive behavioral endpoints
Wild and septal syndrome rats; 8 mg/kg IP. Context-dependent
Defensive Behavior Offensive Aggression Behavioral Specificity

Anxiogenic Profile in Elevated Plus-Maze

In the mouse elevated plus-maze, fluprazine (1.25-10 mg/kg) and eltoprazine produced profiles that were similar to one another and remarkably like those observed with the 5-HT1C/1B agonists TFMPP and mCPP [1]. At low doses (1.25-2.5 mg/kg), fluprazine and eltoprazine caused a preferential stimulation of closed arm entries, an effect also seen with low-dose TFMPP (0.63 mg/kg) and the selective 5-HT1B agonist CGS 12066B (2.5-10 mg/kg) [1]. In contrast, the selective 5-HT1A agonist 8-OH-DPAT produced effects only at 1.0 mg/kg with evidence of an anxiolytic/sedative action [1]. This indicates that fluprazine's behavioral signature in anxiety models more closely resembles that of 5-HT1B/1C-preferring agonists than pure 5-HT1A agonists.

Anxiogenic Profile
Head-to-head
Preferential stimulation of closed arm entries
Matches 5-HT1B/1C agonist profile; differs from 5-HT1A anxiolytic effects
Elevated plus-maze; at 1.25-2.5 mg/kg. Assay context
Anxiety Elevated Plus-Maze Serotonin Receptor Agonists

Eltoprazine Cue Generalization

In rats trained to discriminate eltoprazine (0.5 mg/kg, IP) from saline, the eltoprazine stimulus fully generalized to fluprazine [1]. The eltoprazine cue also generalized to the mixed 5-HT1A/1B agonist RU 24969, the 5-HT1B/1C agonist TFMPP, and the 5-HT1A agonist 8-OH-DPAT [1]. This pattern of generalization confirms that fluprazine produces a compound discriminative stimulus involving both 5-HT1A and 5-HT1B receptor activation, similar to eltoprazine. While both compounds share this stimulus property, the functional behavioral outcomes (e.g., effects on social interaction, defensive behavior) remain distinct, as outlined in other evidence items.

Cue Generalization
Head-to-head
Full substitution for eltoprazine discriminative stimulus
Confirms shared 5-HT1A/1B interoceptive cues; supports stimulus property research
Two-lever operant paradigm; 0.5 mg/kg training dose
Drug Discrimination 5-HT1 Receptor Pharmacology Stimulus Properties

5-HT1A Binding-Antiaggression Correlation Outlier

A study examining a series of N-alkyl-substituted aryl-piperazine drugs found a good correlation between their ability to inhibit isolation-induced aggression in mice and their affinity for hippocampal 5-HT1A binding sites (as measured by inhibition of [³H]-5-HT binding) [1]. The potent 5-HT1A agonist 8-OH-DPAT was the most potent in both assays (IC₅₀ = 1 nM for binding, ED₅₀ = 2.4 µmol/kg for aggression) [1]. Fluprazine (DU 27716) was a major exception to this correlation [1]. Further experiments using SKF 525-A to inhibit drug oxidation suggested that both fluprazine and its metabolites possess antiaggressive activity, potentially explaining its deviation from the binding-affinity/behavioral-potency relationship observed for other class members [1].

Binding-Antiaggression Outlier
Class-level inference
Did not fit 5-HT1A binding/antiaggression correlation
Suggests active metabolite contribution; supports metabolite mechanism studies
[³H]-5-HT binding vs. isolation-induced aggression. Source review
Receptor Binding Structure-Activity Relationship Antiaggressive Mechanism

Fluprazine: Behavioral Neuroscience Research Applications


Neural Substrates of Offensive vs. Defensive Aggression

Fluprazine is the optimal serenic tool for studies requiring selective suppression of offensive aggression without altering defensive behaviors or general social interaction. At 4-8 mg/kg IP, it reduces offensive attacks by >70% while sparing defensive biting and social exploration [1][2]. This profile is not fully replicated by eltoprazine, which enhances social interaction, or by haloperidol, which causes sedation. Researchers can use fluprazine to parse the distinct neurocircuitry of offensive motivation in resident-intruder and other agonistic encounter models.

5-HT1B/1C-Mediated Anxiogenic Effects

In the elevated plus-maze, fluprazine (1.25-2.5 mg/kg) produces an anxiogenic-like profile characterized by preferential stimulation of closed arm entries, an effect shared with TFMPP and CGS 12066B but opposite to the anxiolytic effect of the pure 5-HT1A agonist 8-OH-DPAT [3]. This makes fluprazine a suitable reference compound for studies examining the role of 5-HT1B and 5-HT1C receptors in anxiety-related behaviors, particularly those overlapping with aggression circuitry.

Metabolite Contributions to Antiaggressive Action

Fluprazine's status as a major outlier in the correlation between 5-HT1A binding affinity and in vivo antiaggressive potency suggests its effects may be mediated in part by active metabolites [4]. This property positions fluprazine as a valuable chemical probe for studies examining the pharmacokinetic and metabolic determinants of serenic drug action. Researchers can use fluprazine in combination with metabolic inhibitors (e.g., SKF 525-A) to differentiate parent compound effects from metabolite-driven pharmacology.

Drug Discrimination of Mixed 5-HT1A/1B Agonist Cues

Because fluprazine fully substitutes for the discriminative stimulus of eltoprazine (0.5 mg/kg), it can be used as a training drug or substitution probe in operant drug discrimination paradigms to characterize the interoceptive effects of mixed 5-HT1A/1B agonists [5]. Its generalization profile helps define the receptor basis of serenic drug cues and distinguishes this class from selective 5-HT1A agonists like buspirone.

Application
Selection Property
Validation Focus
Neural Substrates of Aggression
Behavioral selectivity in offense/defense assays
Offensive behavior endpoint validation
5-HT1B/1C Anxiety Studies
Anxiogenic-like profile (closed arm entries)
Anxiety-related endpoint context
Metabolite Contributions to Action
Non-conformity to parent-compound binding/potency
Metabolite-mediated response interpretation
Drug Discrimination Cues
Full generalization to eltoprazine cue
5-HT1A/1B stimulus property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.